molecular formula C15H10N8OS B2860953 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226436-75-4

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2860953
CAS No.: 1226436-75-4
M. Wt: 350.36
InChI Key: NPBFIOWARJITNV-UHFFFAOYSA-N
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Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H10N8OS and its molecular weight is 350.36. The purity is usually 95%.
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Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, and various research findings that highlight its pharmacological potential.

Chemical Structure and Synthesis

The compound features a complex structure comprising a tetrazole ring, a phenyl group, a pyrazine ring, and a thiazole moiety. The general formula can be expressed as follows:

C13H11N7O1\text{C}_{13}\text{H}_{11}\text{N}_{7}\text{O}_{1}

This structure is significant because the presence of the tetrazole ring is known to enhance biological activity through various mechanisms, including interaction with biological targets such as enzymes and receptors.

Synthesis Methods:
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrazole Ring : Achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Coupling Reactions : The phenyl group is introduced using methods like Suzuki or Heck coupling.
  • Pyrazine and Thiazole Integration : Cyclization reactions are employed to synthesize the pyrazine and thiazole rings, ensuring the integrity of the compound's biological functionality.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3A and PDE3B. In studies, it exhibited IC50 values indicating significant inhibitory effects (IC50 = 0.24 ± 0.06 μM for PDE3A) .
  • Cardiotonic Activity : Research indicates that derivatives of this compound can modulate cardiac contractility without significantly affecting heart rate, suggesting its potential as a cardiotonic agent .

Case Studies and Experimental Results

  • Inhibition Studies :
    • A study evaluated a series of thiazole derivatives related to the compound, focusing on their inhibitory effects on PDE3A and PDE3B. The results indicated that these compounds could serve as effective cardiotonic agents due to their selective inhibition properties .
  • Pharmacological Evaluation :
    • In vivo studies demonstrated that certain derivatives exhibited improved contractile effects on cardiac tissues compared to conventional agents like Vesnarinone, highlighting their therapeutic potential .
  • Antibacterial Properties :
    • Compounds containing tetrazole-thiazole hybrids have been reported to possess antibacterial activities, suggesting broader applications in treating infections .

Data Summary

CompoundTarget EnzymeIC50 (μM)Biological Activity
This compoundPDE3A0.24 ± 0.06Cardiotonic effects
Various Thiazole DerivativesPDE3B2.34 ± 0.13Cardiotonic effects

Properties

IUPAC Name

2-pyrazin-2-yl-N-[4-(tetrazol-1-yl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N8OS/c24-14(13-8-25-15(20-13)12-7-16-5-6-17-12)19-10-1-3-11(4-2-10)23-9-18-21-22-23/h1-9H,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBFIOWARJITNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CSC(=N2)C3=NC=CN=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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